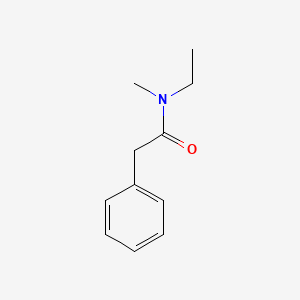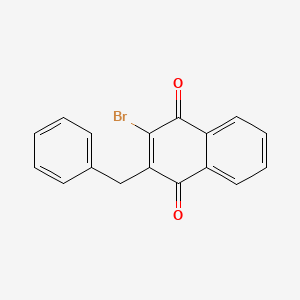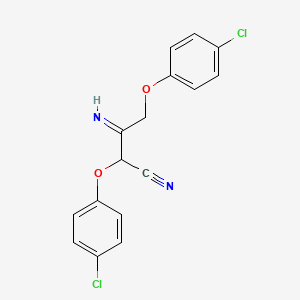
2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile is an organic compound characterized by the presence of two 4-chlorophenoxy groups attached to a butanenitrile backbone with an imino group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile typically involves the reaction of 4-chlorophenol with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 4-chlorophenol, followed by nucleophilic substitution with a nitrile compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and minimizes the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or dichloromethane.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis(4-chlorophenoxy)butanoic acid
- 2,4-Dichlorophenoxyacetic acid
- 4-Chlorophenoxyacetic acid
Uniqueness
Compared to similar compounds, 2,4-Bis(4-chlorophenoxy)-3-iminobutanenitrile is unique due to the presence of the imino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
111795-90-5 |
|---|---|
Formule moléculaire |
C16H12Cl2N2O2 |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
2,4-bis(4-chlorophenoxy)-3-iminobutanenitrile |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-11-1-5-13(6-2-11)21-10-15(20)16(9-19)22-14-7-3-12(18)4-8-14/h1-8,16,20H,10H2 |
Clé InChI |
KBDFWBZUBQXCAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(=N)C(C#N)OC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


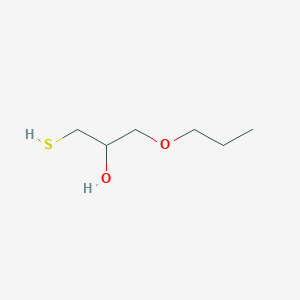
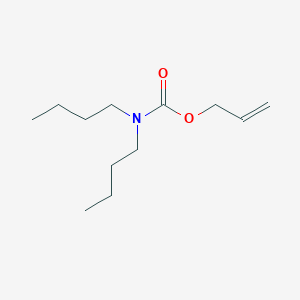
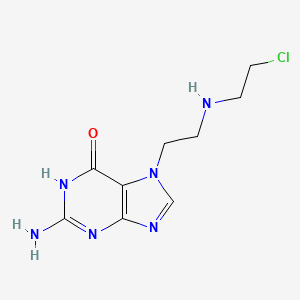
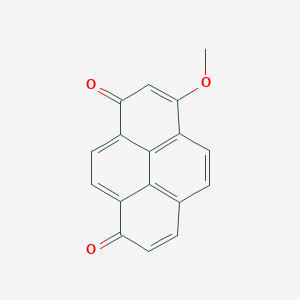

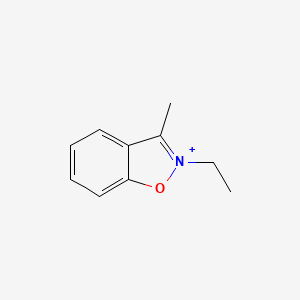
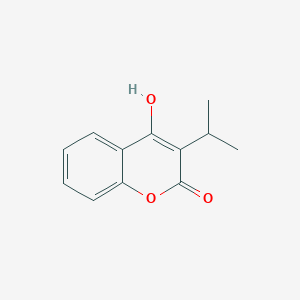

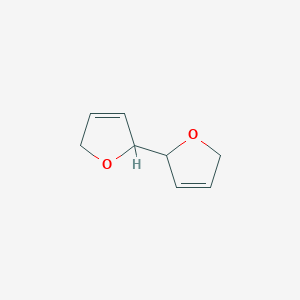

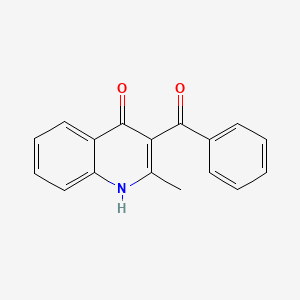
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
